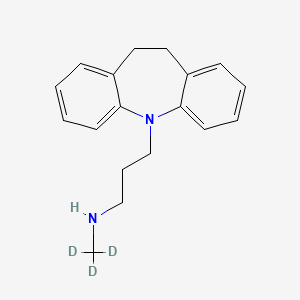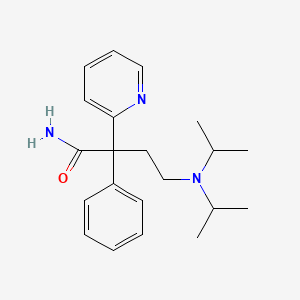
グリセオフルビン-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Griseofulvin-13C,d3 is the 13C- and deuterium labeled Griseofulvin . It is a stable isotope and has been used in various research studies .
Synthesis Analysis
Griseofulvin is an antifungal polyketide metabolite produced mainly by ascomycetes . The nonreducing polyketide synthase gsfA initiates the synthesis of griseofulvin by combining one acetyl-CoA and six malonyl-CoA units to form the heptaketide backbone of benzophenone . In a recent study, twenty-seven griseofulvin derivatives were synthesized and analyzed .Molecular Structure Analysis
The molecular formula of Griseofulvin-13C,d3 is C17H17ClO6 . The IUPAC name is (2 S ,5’ R )-7-chloro-3’,6-dimethoxy-5’-methyl-4- (trideuterio (1 13 C)methoxy)spiro [1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione .Physical And Chemical Properties Analysis
The molecular weight of Griseofulvin-13C,d3 is 356.77 g/mol . It has a complexity of 575 and a topological polar surface area of 71.1 Ų .科学的研究の応用
抗真菌性参照標準
グリセオフルビン-13C,d3: is used as a high-quality certified reference material in infectious disease research, particularly for antifungal applications . It serves as a standard for calibrating instruments and validating analytical methods used to detect and quantify the presence of Griseofulvin in biological samples.
Cancer Research
In cancer research, This compound has shown potential due to its inhibitory effects on cancer cell division. It may induce cell death through interaction with the mitotic spindle microtubule, making it a valuable compound for studying the mechanisms of cell cycle arrest and apoptosis in cancer cells .
Hepatitis C Virus Replication
This compound has been observed to inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells. This application is crucial for developing therapeutic strategies against hepatitis C, as it provides a molecular basis for the design of new antiviral drugs .
Antiviral Activity Against SARS-CoV-2
Griseofulvin-13C,d3 and its derivatives have demonstrated good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD). This suggests its inhibitory effects on SARS-CoV-2 entry and viral replication, which is significant for COVID-19 research and drug repurposing efforts .
Vascular and Capillary Function
Research has indicated that Griseofulvin may enhance ACE2 function, contribute to vascular vasodilation, and improve capillary blood flow. These findings are important for cardiovascular research and understanding the molecular interactions that affect blood circulation .
Toxicology and Forensic Science
As a stable isotope-labelled version of Griseofulvin, This compound is used in toxicology and forensic science. It helps in the precise detection of Griseofulvin metabolites in toxicological studies and provides a means for tracing the distribution and metabolism of the drug in forensic investigations .
作用機序
Target of Action
Griseofulvin-13C,d3, a labeled form of Griseofulvin , primarily targets fungal microtubules . These microtubules are crucial components of the cell’s cytoskeleton and play a significant role in various cellular processes, including mitosis .
Mode of Action
Griseofulvin-13C,d3 interacts with its targets by binding to alpha and beta tubulin , the building blocks of microtubules. This binding alters fungal mitosis, inhibiting fungal cell division and nuclear acid synthesis . The compound’s interaction with its targets results in the disruption of the fungal cell’s normal functioning, leading to its eventual death .
Biochemical Pathways
It is known that the compound disrupts mitosis in fungal cells by interfering with microtubule function . In cancer research, Griseofulvin has shown inhibitory effects on cancer cell division and may induce cell death through interaction with the mitotic spindle microtubule . Furthermore, Griseofulvin may inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells .
Pharmacokinetics
Studies on griseofulvin have shown that its water solubility can be significantly increased through complexation with hp-γ-cyclodextrin . This increase in solubility can enhance the bioavailability of the drug, leading to improved pharmacokinetic profiles . In an in vivo dog pharmacokinetic study, the Cmax was increased from 0.52 µg/mL to 0.72 µg/mL, AUC0–12 was increased from 1.55 μg·h/mL to 2.75 μg·h/mL, the clearance was changed from 51.78 L/kg/h to 24.16 L/kg/h, and the half-life time was changed from 0.81 h to 1.56 h .
Result of Action
The primary result of Griseofulvin-13C,d3’s action is the inhibition of fungal growth, making it an effective antifungal agent . By disrupting the function of fungal microtubules, it inhibits fungal cell mitosis, leading to the death of the fungal cell . In addition to its antifungal effects, Griseofulvin has shown potential in cancer research, where it has demonstrated inhibitory effects on cancer cell division .
Safety and Hazards
Griseofulvin-13C,d3 should be used only under a chemical fume hood. Personal protective equipment/face protection should be worn and contact with eyes, skin, or clothing should be avoided . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be produced .
将来の方向性
Griseofulvin has gained increasing interest for multifunctional applications due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . Molecular docking analysis revealed that griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication . These findings imply the repurposing potentials of the FDA-approved drug griseofulvin in designing and developing novel therapeutic interventions .
生化学分析
Biochemical Properties
Griseofulvin-13C,d3, like its parent compound Griseofulvin, is thought to inhibit fungal cell mitosis and nuclear acid synthesis . It binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin . This interaction disrupts the mitotic spindle, leading to the production of multinucleate fungal cells .
Cellular Effects
Griseofulvin-13C,d3 has shown inhibitory effects on cancer cell division and may induce cell death through interaction with the mitotic spindle microtubule . Furthermore, it may inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells .
Molecular Mechanism
The molecular mechanism of Griseofulvin-13C,d3 is thought to be similar to that of Griseofulvin. It disrupts mitosis and cell division in human cancer cells and arrests hepatitis C virus replication . Molecular docking analysis revealed that Griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication .
Temporal Effects in Laboratory Settings
Griseofulvin has been shown to have long-term effects on cellular function, including disruption of mitosis and cell division .
Metabolic Pathways
Griseofulvin is a mycotoxic metabolic product of Penicillium spp .
Transport and Distribution
Griseofulvin is known to be deposited in keratin precursor cells within 4–8 hours of oral administration .
Subcellular Localization
Griseofulvin has been shown to disrupt the association of connexin 43 with tubulin, leading to an enhanced translocation of connexin 43 from the cytoplasm to the nucleus .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Griseofulvin-13C,d3 involves the incorporation of 13C and deuterium isotopes into the Griseofulvin molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4,6-Trichloropyrimidine", "Ethyl acetoacetate", "2-Methyl-6-nitrobenzoic acid", "13C-labeled acetic anhydride", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetone", "Diethyl ether", "Chloroform", "Acetic acid", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-6-nitrobenzoyl chloride by reacting 2-methyl-6-nitrobenzoic acid with thionyl chloride in chloroform.", "Step 2: Synthesis of 2-methyl-6-nitrobenzoyl ethyl acetoacetate by reacting 2-methyl-6-nitrobenzoyl chloride with ethyl acetoacetate in the presence of sodium methoxide in methanol.", "Step 3: Synthesis of 2,4,6-trichloropyrimidine-13C,d3 by reacting 2,4,6-trichloropyrimidine with 13C-labeled acetic anhydride and deuterium oxide in the presence of sodium hydroxide in acetone.", "Step 4: Synthesis of Griseofulvin-13C,d3 by reacting 2-methyl-6-nitrobenzoyl ethyl acetoacetate and 2,4,6-trichloropyrimidine-13C,d3 in the presence of sodium borohydride in methanol.", "Step 5: Purification of Griseofulvin-13C,d3 by recrystallization from a mixture of chloroform and methanol.", "Step 6: Final purification of Griseofulvin-13C,d3 by washing with dilute hydrochloric acid and sodium chloride solution, followed by drying." ] } | |
CAS番号 |
1329612-29-4 |
分子式 |
C17H17ClO6 |
分子量 |
356.778 |
IUPAC名 |
(2S,5/'R)-7-chloro-3/',6-dimethoxy-5/'-methyl-4-(trideuteriomethoxy)spiro[1-benzofuran-2,4/'-cyclohex-2-ene]-1/',3-dione |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i2+1D3 |
InChIキー |
DDUHZTYCFQRHIY-IQVAYXSPSA-N |
SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
同義語 |
(1’S,6’R)-7-Chloro-2’,6-dimethoxy-4-(methoxy-d3)-6’-methyl-spiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; Amudane-13C,d3; Fulcin-13C,d3; Grisovin-13C,d3; Spirofulvin-13C,d3; Sporostatin-13C,d3; Xuanjing-13C,d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)
